molecular formula C11H11NO4S B1464227 3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid CAS No. 912770-46-8

3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid

Cat. No. B1464227
CAS RN: 912770-46-8
M. Wt: 253.28 g/mol
InChI Key: GMVSGPJHRTTZPJ-UHFFFAOYSA-N
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Description

The compound seems to contain a methylethylidene group, which is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various chemical reactions. For example, methylcyclohexenes, which also contain a methylethylidene group, are generally used as a reagent or intermediate to derive other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the methylethylidene group and the indoline group. Indoline is a heterocyclic chemical compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the properties of a compound containing a methylethylidene group would likely differ from those of a compound containing an indoline group .

properties

IUPAC Name

2-oxo-3-propan-2-ylidene-1H-indole-7-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-6(2)9-7-4-3-5-8(17(14,15)16)10(7)12-11(9)13/h3-5H,1-2H3,(H,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVSGPJHRTTZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2=C(C(=CC=C2)S(=O)(=O)O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid
Reactant of Route 2
3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid
Reactant of Route 3
3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid
Reactant of Route 4
3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid
Reactant of Route 5
3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid
Reactant of Route 6
Reactant of Route 6
3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid

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